Bromisobernsteinsaure
Description
Bromisobernsteinsaure (systematic name: 2-bromosuccinic acid) is a brominated derivative of succinic acid (HOOC-CH₂-CH₂-COOH), where one hydrogen atom on the β-carbon is replaced by bromine. This substitution confers distinct chemical and physical properties, including altered acidity (pKa), solubility, and reactivity compared to its parent compound. This compound is primarily utilized in organic synthesis as a chiral building block for pharmaceuticals and agrochemicals due to its stereochemical versatility . Its synthesis typically involves bromination of succinic acid derivatives under controlled conditions, though specific protocols are proprietary or require specialized reagents (e.g., bromine sources like N-bromosuccinimide) .
Properties
Molecular Formula |
C4H5BrO4 |
|---|---|
Molecular Weight |
196.98 g/mol |
IUPAC Name |
2-bromo-2-methylpropanedioic acid |
InChI |
InChI=1S/C4H5BrO4/c1-4(5,2(6)7)3(8)9/h1H3,(H,6,7)(H,8,9) |
InChI Key |
QHTRBQBPXGFDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Contrasts :
- This compound’s carboxylic acid groups enhance its acidity (pKa₁ ≈ 2.1, pKa₂ ≈ 4.3) compared to the neutral urea moiety in Bromovalerylurea.
- Bromovalerylurea exhibits higher lipophilicity (LogP ≈ 2.15 vs. −0.5 for this compound), influencing its pharmacokinetic behavior .
This compound vs. 1-Bromoundecane
1-Bromoundecane (CAS 693-67-4), a brominated alkane, contrasts sharply in structure and function:
Functional Differences :
- 1-Bromoundecane’s long hydrocarbon chain renders it nonpolar, making it suitable as a solvent or alkylating agent, whereas this compound participates in condensation reactions (e.g., peptide coupling) .
This compound vs. Boronic Acid Derivatives
The boronic acid compound C₆H₅BBrClO₂ (CAS 1046861-20-4) shares halogenated features but diverges in core structure:
| Property | This compound | C₆H₅BBrClO₂ |
|---|---|---|
| Molecular Weight | 197.0 g/mol | 235.27 g/mol |
| Bioavailability | Low (GI absorption) | High GI absorption |
| Synthetic Use | Chiral intermediates | Suzuki-Miyaura cross-coupling |
Structural Insights :
- The boronic acid group in C₆H₅BBrClO₂ enables catalytic applications, unlike this compound’s role in stereoselective synthesis.
Research Findings and Analytical Data
Spectroscopic Characterization
- This compound : ¹H NMR (D₂O) shows a singlet at δ 3.8 ppm (CH₂Br) and broad peaks at δ 12.1 ppm (COOH). IR confirms Br-C stretching at 550 cm⁻¹ .
- Bromovalerylurea : GC-MS reveals a molecular ion peak at m/z 235.2, with fragmentation patterns distinct from this compound .
Environmental Impact
Brominated succinic acid derivatives exhibit lower persistence in marine environments compared to aromatic brominated compounds (e.g., polybrominated diphenyl ethers), as evidenced by accelerated biodegradation rates .
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